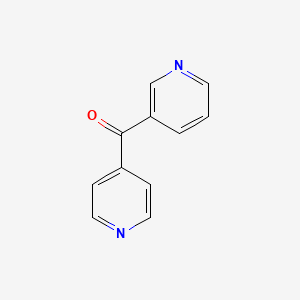

Pyridin-3-yl(pyridin-4-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl(pyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNBEXFZRUHWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for Pyridin-3-yl(pyridin-4-yl)methanone

Direct methods focus on coupling two pyridine-containing fragments to form the final ketone product in one of the key steps.

The Friedel-Crafts acylation is a classical method for forming aryl ketones. However, its application to electron-deficient aromatic systems like pyridine (B92270) is challenging. The pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic substitution. youtube.comchemicalforums.com Furthermore, this coordination forms a highly electron-deficient pyridinium (B92312) salt, making substitution even more difficult. youtube.com

To circumvent these issues, several strategies have been developed:

Acylation of Activated Pyridine Rings: The reaction can be made more feasible if one of the pyridine rings is activated with electron-donating groups. For instance, a methoxy-substituted pyridine can undergo acylation. chemicalforums.com

Use of Pyridine-N-Oxides: Converting the pyridine nitrogen to an N-oxide can activate the ring, particularly at the 2- and 4-positions, for electrophilic attack. The N-oxide group can be removed later in the synthesis. chemicalforums.com

Acylation of Metalated Pyridines: A more modern approach involves the metalation of a pyridine ring using a strong base (e.g., LDA), followed by reaction with an acylating agent like an acyl chloride or ester. youtube.com For example, lithiation of a halopyridine followed by acylation with a pyridinoyl chloride could yield the target ketone.

A common related procedure involves the conversion of nicotinic acid (pyridine-3-carboxylic acid) or isonicotinic acid (pyridine-4-carboxylic acid) into its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This activated acyl species can then be reacted with a suitable pyridine partner under modified Friedel-Crafts conditions or, more commonly, in a cross-coupling reaction.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds, including the formation of diaryl ketones. Several types of cross-coupling are applicable for the synthesis of this compound. The general strategy involves the reaction of a pyridine-organometallic species with a pyridine-electrophile.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound (like a boronic acid or its ester) with an organohalide. libretexts.org To synthesize the target compound, one could couple 3-pyridylboronic acid with an isonicotinoyl chloride (pyridine-4-carbonyl chloride) or, alternatively, 4-pyridylboronic acid with a nicotinoyl chloride. chemicalbook.comunistra.fr The reaction is catalyzed by a palladium complex, often with phosphine (B1218219) ligands, in the presence of a base. researchgate.net

Stille Coupling: This method involves the coupling of an organostannane with an organohalide. organic-chemistry.org A potential route is the reaction of tributyl(pyridin-3-yl)stannane with isonicotinoyl chloride, catalyzed by a palladium(0) source. A key advantage of organostannanes is their stability, though their toxicity is a significant drawback. wikipedia.org A carbonylative Stille coupling is an alternative where carbon monoxide is inserted during the reaction. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. nih.gov The required pyridylzinc halides can be prepared from the corresponding halopyridines and activated zinc. orgsyn.org The coupling of 3-pyridylzinc chloride with isonicotinoyl chloride in the presence of a palladium catalyst offers a direct route to the ketone. Negishi couplings are known for their high functional group tolerance. orgsyn.orgnih.gov

| Coupling Reaction | Pyridine-3-yl Reagent | Pyridine-4-yl Reagent | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | 3-Pyridylboronic acid | Isonicotinoyl chloride | Pd(PPh₃)₄ / Base (e.g., Cs₂CO₃) |

| Stille | Tributyl(pyridin-3-yl)stannane | Isonicotinoyl chloride | Pd(PPh₃)₄ |

| Negishi | 3-Pyridylzinc chloride | Isonicotinoyl chloride | Pd(OAc)₂ / Ligand (e.g., CPhos) |

Condensation reactions provide an alternative route to the methanone (B1245722) core, often proceeding through an intermediate that is subsequently transformed.

Acyl hydrazides can serve as effective acyl donors for the synthesis of ketones. thieme-connect.com In this context, either nicotinic acid hydrazide (from the pyridine-3-yl moiety) or isonicotinic acid hydrazide (from the pyridine-4-yl moiety) can be used as a starting material. researchgate.netnih.gov A typical pathway involves the condensation of the hydrazide with a suitable carbonyl compound (aldehyde or ketone) to form a hydrazone. This hydrazone intermediate can then be subjected to further reactions to yield the ketone. For example, isonicotinic acid hydrazide can be condensed with a pyridine-3-carboxaldehyde derivative, and the resulting N-acylhydrazone can be converted to the desired diaryl ketone under specific oxidative or hydrolytic conditions. uobaghdad.edu.iq

The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine (B1217469) ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org The resulting dihydropyridine is typically oxidized to the corresponding aromatic pyridine. nih.gov

While this method does not directly produce this compound, it is a powerful tool for creating highly substituted and complex pyridine rings that are analogous to the target structure. nih.govyoutube.com By carefully selecting the aldehyde and β-keto components, one could synthesize a pyridine ring that already contains a precursor to the second pyridyl ketone moiety. For example, using a β-ketoester that incorporates a pyridyl group could lead to a dipyridyl structure after the condensation and subsequent aromatization steps. This route is more applicable to creating a library of structurally related analogues rather than a direct synthesis of the parent compound.

Condensation Pathways

Synthesis of Related Pyridyl Methanols and Precursors

An important indirect route to pyridyl methanones is the oxidation of the corresponding pyridyl methanols. The key precursor for this method is (pyridin-3-yl)(pyridin-4-yl)methanol.

This alcohol is typically synthesized via a Grignard reaction. For example, 3-bromopyridine (B30812) can be converted to the Grignard reagent, 3-pyridylmagnesium bromide, which then acts as a nucleophile, attacking the carbonyl carbon of pyridine-4-carboxaldehyde. An aqueous workup protonates the resulting alkoxide to yield the desired diaryl methanol (B129727).

The subsequent oxidation of (pyridin-3-yl)(pyridin-4-yl)methanol to this compound is a critical step. A variety of oxidizing agents can be employed for this transformation.

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., CHCl₃, DCM), reflux | Common for oxidizing allylic and benzylic-type alcohols. |

| Copper-catalyzed Aerobic Oxidation | Cu(I) or Cu(II) salt, O₂ or air, base | A greener chemistry approach using molecular oxygen as the terminal oxidant. mdpi.com |

| Potassium Permanganate (KMnO₄) | Acetone or water, controlled temperature | Strong oxidant, care must be taken to avoid over-oxidation. |

| PCC / PDC | Anhydrous DCM | Chromium-based reagents, effective but generate toxic waste. |

This two-step sequence—Grignard addition followed by oxidation—is a reliable and frequently used method for preparing unsymmetrical diaryl ketones, including the target compound. beilstein-journals.org

Oxidation Reactions of Pyridyl Methanols

The oxidation of di-pyridyl methanols serves as a direct and fundamental route to obtaining this compound. This transformation involves the conversion of the secondary alcohol, (pyridin-3-yl)(pyridin-4-yl)methanol, into the corresponding ketone. While specific documented instances for this exact substrate are not prevalent in the provided literature, the methodology follows standard organic oxidation protocols. Generally, this is achieved using a variety of oxidizing agents, such as chromium-based reagents (e.g., pyridinium chlorochromate - PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidations, which are well-established for converting secondary alcohols to ketones.

A related synthesis involves the oxidation of the methylene (B1212753) C(sp³)–H bond of the precursor 3-(pyridin-4-ylmethyl)pyridine. This approach, particularly using catalytic methods, is discussed in subsequent sections.

Reduction Pathways to Derived Pyridyl Compounds

The carbonyl group of this compound is a key functional handle that can be targeted for reduction to yield other valuable pyridyl compounds. A primary transformation is the reduction to the corresponding secondary alcohol, (pyridin-3-yl)(pyridin-4-yl)methanol. This is typically accomplished using hydride-reducing agents.

Common reagents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent for reducing ketones in the presence of other functional groups.

Lithium aluminium hydride (LiAlH₄): A more powerful reducing agent capable of reducing the ketone to an alcohol. chemicalbook.com

Furthermore, the ketone can undergo reductive amination. In this two-step, one-pot process, the ketone first reacts with an amine to form a hemiaminal which then dehydrates to an iminium ion. This intermediate is then reduced in situ to form a new amine. This strategy has been employed for the synthesis of N-substituted amine derivatives from related pyridyl methanones, such as oxan-4-yl(pyridin-3-yl)methanone.

Nucleophilic Substitution of Methanol Groups in Precursors

The precursor alcohol, (pyridin-3-yl)(pyridin-4-yl)methanol, can be utilized in nucleophilic substitution reactions to create a variety of derivatives. The hydroxyl group itself is a poor leaving group; therefore, it must first be activated. This is typically achieved by protonation under acidic conditions or by conversion into a better leaving group, such as a tosylate, mesylate, or a halide.

Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functionalities. While the direct nucleophilic substitution of hydrogen is a known process in some heterocyclic systems researchgate.net, the activation of the methanol group is a more common and predictable strategy for precursor functionalization. For instance, in other heterocyclic systems, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol has been converted to the corresponding chloride using thionyl chloride to facilitate substitution. researchgate.net

Catalytic Approaches in Pyridyl Methanone Synthesis

Catalytic methods offer efficient and environmentally benign alternatives for the synthesis of aromatic ketones. Transition metal catalysis, in particular, has been extensively developed for these transformations.

Copper-Catalyzed Oxidations of Csp³-H Bonds

A powerful and modern strategy for synthesizing pyridyl methanones is the direct oxidation of a Csp³-H bond adjacent to two aromatic rings. Copper catalysis has emerged as an effective method for this transformation. mdpi.comdntb.gov.uanih.gov This approach avoids the pre-functionalization of the starting material to an alcohol, offering a more atom-economical route.

The reaction involves the oxidation of the methylene bridge in a di-pyridyl methane (B114726) precursor. Research has demonstrated the efficacy of copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) in catalyzing the oxidation of pyridin-2-yl-methanes to the corresponding methanones, using water as the oxygen source. mdpi.comnih.gov This methodology is applicable to substrates with various aromatic rings, including pyridine, and proceeds in moderate to good yields under mild conditions. nih.gov The use of hazardous oxidants is avoided, making this a greener alternative to traditional methods. researchgate.net

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(NO₃)₂·3H₂O | H₂O | DMA | 100 | Moderate to Good | mdpi.comresearchgate.net |

| CuBr | O₂ | DMF | High | High | researchgate.net |

| CuCl₂ | O₂ | - | - | - | researchgate.net |

This table presents generalized conditions from studies on related pyridyl methanones. DMA = Dimethylacetamide, DMF = Dimethylformamide.

Role of Transition Metal Catalysis in Aromatic Ketone Formation

Beyond copper, a wide array of transition metals, including palladium, rhodium, iridium, and cobalt, play a crucial role in the synthesis of aromatic ketones. dntb.gov.uarsc.org These catalysts enable various cross-coupling and C-H activation reactions that are instrumental in constructing the ketone framework. researchgate.netmdpi.com The pyridine ring itself can act as a directing group, facilitating chelation-assisted C-H bond functionalization and the formation of stable metal complexes. rsc.orgjscimedcentral.com

Key catalytic strategies include:

Palladium-Catalyzed Reactions: Suzuki-Miyaura cross-coupling reactions are a cornerstone for forming C-C bonds, often used to assemble the aryl precursors for ketone synthesis. mdpi.com

Rhodium and Iridium Catalysis: These metals are effective in annulation reactions and C-H activation/functionalization pathways to build complex heterocyclic systems containing a ketone moiety. rsc.org

Cobalt-Catalyzed Carbonylation: This method can be used to introduce the carbonyl group into an aromatic system from aryl halides and a carbon monoxide source.

These transition-metal-catalyzed methods provide powerful tools for the synthesis of not only this compound but also a vast library of structurally diverse aromatic ketones. rsc.org

Novel and Advanced Synthetic Strategies

The pursuit of more efficient and versatile synthetic routes has led to the development of novel strategies for preparing this compound and its analogues. One such approach is through multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. For example, new thiadiazolyl-pyridine derivatives have been synthesized efficiently using MCRs. bohrium.com

Another advanced strategy involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, such as (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, which then serves as a versatile precursor for a range of heterocyclic derivatives. nih.gov Furthermore, novel isoxazolo[4,3-b]pyridines have been synthesized and used as building blocks, demonstrating the potential of using highly functionalized pyridine systems as precursors for complex methanones. nih.govsemanticscholar.org These advanced methods often provide rapid access to complex molecular architectures that would be challenging to obtain through more traditional, linear synthetic sequences.

Microwave-Assisted Synthetic Protocols

The application of microwave-assisted synthesis has become a cornerstone in modern organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often, improved purity profiles. organic-chemistry.org This technology leverages the ability of polar molecules to align with an oscillating electromagnetic field, generating heat internally and efficiently. organic-chemistry.organton-paar.com This direct heating mechanism avoids the slow and inefficient process of thermal conduction from an external heat source, allowing for rapid temperature increases and uniform heating throughout the reaction mixture. anton-paar.com

In the synthesis of heterocyclic compounds like pyridyl methanones, microwave irradiation has been shown to be particularly effective. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles can be extrapolated from the successful synthesis of structurally related compounds. For instance, various (pyridin-4-yl)methanone derivatives have been synthesized using microwave techniques, demonstrating the method's feasibility and benefits. scispace.com

Research has shown that reactions which might take several hours to complete using conventional refluxing can be finished in a matter of minutes under microwave irradiation in a sealed vessel. organic-chemistry.orgnih.gov This acceleration is attributed to the ability to achieve temperatures far above the solvent's boiling point, a state known as "superheating". organic-chemistry.organton-paar.comcem.com For example, a reaction in ethanol (B145695) (boiling point ~80°C) that takes eight hours conventionally could potentially be completed in approximately two minutes at 160°C in a microwave reactor. anton-paar.com

A comparative study on the synthesis of novel pyrazoline derivatives, which includes a (pyridin-4-yl)methanone moiety, highlights the superiority of microwave-assisted methods over conventional heating. The microwave approach consistently resulted in higher yields and significantly shorter reaction times.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for (Pyridin-4-yl)methanone Derivatives

| Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional | 6-10 hours | 65-78 | Reflux | |

| Microwave | 5-8 minutes | 80-92 | 600W, Piperidine (B6355638) catalyst |

This table is illustrative, based on data for related pyrazoline derivatives incorporating a (pyridin-4-yl)methanone structure.

The choice of solvent is critical in microwave synthesis. Solvents with high dielectric constants, such as ethanol, dimethylformamide (DMF), and ethylene (B1197577) glycol, absorb microwave energy efficiently and are commonly used. nih.govcem.com The development of a microwave-assisted protocol for this compound would involve optimizing parameters such as temperature, reaction time, and microwave power to maximize yield and minimize byproduct formation. cem.com

Green Chemistry Principles in Pyridyl Methanone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk The synthesis of this compound can be made more environmentally benign by adhering to these principles, focusing on aspects like solvent choice, catalysis, and atom economy.

Solvent Selection: Solvents account for a significant portion of the waste generated in chemical manufacturing. sci-hub.se Traditional solvents like chloroform, dimethylformamide (DMF), and benzene (B151609) are now recognized as hazardous. whiterose.ac.uksci-hub.se Green chemistry encourages their replacement with safer alternatives. acs.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com The synthesis of various pyridine derivatives has been successfully demonstrated in aqueous media. mdpi.comorganic-chemistry.org Other recommended solvents include bio-derived options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethers with lower hazard profiles like cyclopentyl methyl ether (CPME). whiterose.ac.uksci-hub.se When considering a synthesis for this compound, selecting a solvent from the "recommended" or "acceptable" categories in solvent selection guides is a key step towards a greener process. whiterose.ac.uk

Table 2: Green Solvent Selection Guide

| Category | Examples | Rationale | Reference |

|---|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate (B1210297), 2-Methyltetrahydrofuran (2-MeTHF) | Low toxicity, biodegradable, renewable sources, favorable safety profiles. | whiterose.ac.uksci-hub.se |

| Problematic | Toluene, Dichloromethane (DCM), Acetonitrile, Hexane, N-Methyl-2-pyrrolidone (NMP) | Suspected toxicity, environmental persistence, high flammability. | whiterose.ac.uksci-hub.se |

| Hazardous | Benzene, Carbon tetrachloride, Chloroform, Dimethylformamide (DMF), 1,4-Dioxane | Carcinogenic, ozone-depleting, high toxicity, reproductive hazards. | whiterose.ac.uksci-hub.se |

Catalysis and Atom Economy: Catalytic reactions are preferred over stoichiometric ones as they reduce waste by using small amounts of a substance to generate large amounts of product. For the synthesis of ketones and pyridine rings, various catalytic systems have been developed. For instance, photoredox catalysis using inexpensive and readily available catalysts under visible light offers an eco-friendly protocol for producing ketones. nih.govorganic-chemistry.org Similarly, molecular iodine has been used as a cheap and environmentally benign catalyst for the synthesis of related 1,2-dipyridyl ketone derivatives. jetir.org Palladium-catalyzed cross-coupling reactions, while using a precious metal, can be highly efficient and operate in green solvents like water, offering a sustainable approach to ketone synthesis from nitriles and arylboronic acids. organic-chemistry.org

The principle of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also central. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are inherently atom-economical. bohrium.com Designing a synthetic route for this compound that utilizes a catalytic, one-pot, or multicomponent strategy would significantly enhance its green credentials.

By integrating microwave-assisted heating with green chemistry principles, such as using a benign aqueous solvent system and a recyclable catalyst, the synthesis of this compound can be optimized to be rapid, efficient, and environmentally sustainable.

Coordination Chemistry of Pyridin 3 Yl Pyridin 4 Yl Methanone

Ligand Characteristics and Binding Modes

Pyridin-3-yl(pyridin-4-yl)methanone and its structural isomers are of significant interest in coordination chemistry due to the presence of two pyridyl nitrogen atoms, which can act as donor sites for metal ions. The rotational freedom around the carbon-carbon single bonds connecting the carbonyl group to the pyridine (B92270) rings allows these ligands to adopt various conformations, enabling the formation of complex multidimensional structures.

μ2-Bridging Coordination in Metal Complexes

A predominant binding mode for this compound and its isomers is as a μ2-bridging ligand. In this configuration, the molecule spans two different metal centers, with each pyridyl nitrogen atom coordinating to a separate metal ion. This bridging capability is fundamental to the formation of coordination polymers, such as infinite chains, sheets, or three-dimensional frameworks.

In a documented cadmium(II) complex, the this compound ligand explicitly functions in a μ2-bridging mode, effectively linking the cadmium atoms to form an extended one-dimensional chain. Current time information in Bangalore, IN.researchgate.netiucr.org Similarly, the related isomer, bis(pyridin-3-yl)methanone, connects zinc(II) ions in a comparable μ2-bridging fashion, resulting in a zigzag polymer chain. bohrium.com This demonstrates the ligand's capacity to act as a robust linker in the self-assembly of supramolecular architectures.

Role of Pyridyl Nitrogen Atoms in Chelation

The coordination to metal ions occurs primarily through the nitrogen atoms of the two pyridyl rings. These nitrogen atoms possess lone pairs of electrons that are available for donation to a metal center, forming stable coordinate bonds. In complexes with this compound, both pyridyl nitrogen atoms are typically involved in coordination, leading to the bridged structures mentioned previously. Current time information in Bangalore, IN.researchgate.netiucr.org

For instance, in a cadmium(II) complex, the metal center's coordination sphere includes two nitrogen atoms from two distinct this compound ligands. Current time information in Bangalore, IN.researchgate.net Likewise, in a zinc(II) polymer, each metal center is coordinated to two nitrogen atoms from two separate bis(pyridin-3-yl)methanone ligands. bohrium.com This bidentate, non-chelating (bridging) behavior is a hallmark of this class of dipyridyl ketone ligands.

Formation of Metal Complexes and Coordination Polymers

The interaction of this compound and its isomers with various transition metal salts leads to the formation of coordination complexes and polymers with intriguing structural diversity. The final architecture is influenced by factors such as the coordination geometry of the metal ion, the specific isomer of the ligand used, and the presence of counter-anions or solvent molecules.

Cadmium(II) Complexes: Structural Geometries and Chain Formation

The reaction of this compound with cadmium(II) acetate (B1210297) results in the formation of a one-dimensional coordination polymer. researchgate.netiucr.org In the crystal structure of {[Cd(CH₃COO)₂(C₁₁H₈N₂O)(H₂O)]·2H₂O}n, the cadmium(II) ion exhibits an O₅N₂ pentagonal-bipyramidal coordination geometry. Current time information in Bangalore, IN.researchgate.netnih.gov The equatorial plane is occupied by four oxygen atoms from two bidentate acetate anions and one oxygen atom from a water molecule, while the two axial positions are filled by the nitrogen atoms from two different this compound ligands. Current time information in Bangalore, IN.researchgate.net

The μ2-bridging nature of the this compound ligand links the Cd(II) centers, creating an infinite polymeric chain. Current time information in Bangalore, IN.researchgate.net These chains are further interconnected by O-H···O hydrogen bonds involving lattice water molecules, which assembles the chains into a three-dimensional network. Current time information in Bangalore, IN.researchgate.net

Table 1: Crystal Data for catena-Poly[[[bis-(acetato-κ(2)O,O')aqua-cadmium]-μ-[(pyridin-3-yl)(pyridin-4-yl)methanone]-κ(2)N:N'] dihydrate]

| Parameter | Value |

|---|---|

| Chemical Formula | [Cd(C₂H₃O₂)₂(C₁₁H₈N₂O)(H₂O)]·2H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.545 (2) |

| b (Å) | 10.699 (3) |

| c (Å) | 11.215 (3) |

| α (°) | 76.903 (5) |

| β (°) | 87.833 (5) |

| γ (°) | 77.160 (5) |

| V (ų) | 973.5 (5) |

Data sourced from reference iucr.org.

Zinc(II) Complexes: Distorted Tetrahedral Architectures and 3D Frameworks

When the isomeric ligand bis(pyridin-3-yl)methanone reacts with zinc chloride, it forms a coordination polymer, [ZnCl₂(C₁₁H₈N₂O)]n, with a distinct architecture. bohrium.com In this complex, the zinc(II) ion adopts a distorted tetrahedral ZnCl₂N₂ geometry. bohrium.com The coordination sphere is completed by two chloride ions and two nitrogen atoms from two different μ2-bridging bis(pyridin-3-yl)methanone ligands. bohrium.com

This coordination arrangement generates a one-dimensional zigzag chain extending along the crystallographic c-axis. bohrium.com These chains are further organized into a three-dimensional framework through weaker intermolecular interactions, specifically C═O···pyridyl and pyridyl–pyridyl stacking interactions. bohrium.com

Table 2: Crystal Data for [ZnCl₂(C₁₁H₈N₂O)]n

| Parameter | Value |

|---|---|

| Chemical Formula | [ZnCl₂(C₁₁H₈N₂O)] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.9266 (7) |

| b (Å) | 15.5724 (10) |

| c (Å) | 7.8963 (6) |

| β (°) | 93.878 (4) |

| V (ų) | 1217.82 (15) |

Data sourced from reference bohrium.com.

Copper(II) Complexes: Octahedral Geometries and Bridging Ligand Chains

In a copper(II) complex with bis(pyridin-3-yl)methanone, {Cu(C₁₁H₈N₂O)₂₂}n, the metal ion displays a distorted octahedral geometry. researchgate.netiucr.orgnih.gov The Cu(II) ion is located on an inversion center and is coordinated by four nitrogen atoms from four different bis(pyridin-3-yl)methanone ligands in the equatorial plane. iucr.org The axial positions are weakly occupied by two fluorine atoms from two independent tetrafluoridoborate anions, resulting in an N₄F₂ coordination environment. researchgate.netiucr.org

The bridging ligands link the copper(II) ions to form double-bridged chains that propagate along the a-axis. iucr.org These chains are arranged in a "shoulder-to-shoulder" fashion and are interconnected through C═O···π(pyridyl) interactions to form a layered structure. iucr.org

Table 3: Crystal Data for catena-Poly[[copper(II)-bis-[μ-bis-(pyridin-3-yl)methanone-κN:N']] bis(tetrafluoridoborate)]

| Parameter | Value |

|---|---|

| Chemical Formula | Cu(C₁₁H₈N₂O)₂₂ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.5542 (13) |

| b (Å) | 8.7861 (15) |

| c (Å) | 10.3389 (17) |

| α (°) | 101.280 (2) |

| β (°) | 109.236 (2) |

| γ (°) | 108.869 (2) |

| V (ų) | 576.96 (17) |

Data sourced from reference iucr.org.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bis(pyridin-3-yl)methanone |

| Cadmium(II) acetate |

| Zinc chloride |

| Copper(II) tetrafluoridoborate |

| catena-Poly[[[bis-(acetato-κ(2)O,O')aqua-cadmium]-μ-[(pyridin-3-yl)(pyridin-4-yl)methanone]-κ(2)N:N'] dihydrate] |

| catena-Poly[[ZnCl₂(C₁₁H₈N₂O)]n] |

Cobalt(II) Complexes with Related Methanol (B129727) Derivatives

The reduction of the ketone group in this compound to a secondary alcohol introduces a new hydroxyl donor site, creating ligands capable of forming diverse coordination complexes with cobalt(II). Research into ligands such as (3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol, a derivative of the parent compound, has led to the synthesis and characterization of novel cobalt(II) complexes.

In one such example, the reaction of (3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol with cobalt(II) thiocyanate (B1210189) results in the formation of a two-dimensional coordination polymer with the formula [Co(L)₂(NCS)₂]n. chemicalpapers.com Single-crystal X-ray analysis of this complex revealed that each cobalt(II) ion possesses an octahedral coordination geometry. The central metal ion is coordinated to two nitrogen atoms from the isothiocyanate anions and four nitrogen atoms from the pyridyl moieties of two different bridging ligands. chemicalpapers.com Each methanol-derived ligand bridges two adjacent Co(II) ions, creating a 2D network. chemicalpapers.com Magnetic susceptibility measurements indicated that the magnetic interactions between the cobalt(II) centers within this structure are weak. chemicalpapers.com

The coordination environment of cobalt(II) in complexes with pyridyl-alcohol type ligands is sensitive to the ligand's specific structure. For instance, studies on chiral closo-o-carboranylalcohol pyridine ligands have shown that the substitution pattern on the pyridine ring dictates the final geometry. Ligands substituted at the 2-position can act as bidentate O,N-donors, leading to octahedral complexes. acs.org In contrast, 3- and 4-substituted pyridyl alcohols coordinate in a monodentate fashion through the pyridine nitrogen, typically resulting in tetrahedral geometries for complexes with the formula [CoCl₂(LOH)₂]. acs.org The distinct colors of these complexes—violet or pink for octahedral and blue for tetrahedral—serve as a preliminary indicator of their coordination environment. acs.org

Further illustrating the structural diversity, Co(II) coordination polymers formed with a triazole-based ligand containing a pyridyl group have been shown to form 1D zigzag chain structures. mdpi.com Structural analysis of these polymers also identified the presence of [2+2] polymeric metallocycles, where two ligand molecules coordinate to a pair of symmetry-related Co(II) ions, forming a rhomboid-shaped ring. mdpi.com

| Complex Formula | Metal Ion | Ligand | Coordination Geometry | Supramolecular Structure | Ref |

| [Co(I)₂(NCS)₂]n | Co(II) | (3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol (I) | Octahedral | 2D Network | chemicalpapers.com |

| [CoCl₂(LOH)₂] | Co(II) | 3- and 4-substituted carboranylalcohol pyridines (LOH) | Tetrahedral | Discrete Molecules | acs.org |

| [Co(L1)₂(H₂O)₂]n | Co(II) | 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate (L1) | Octahedral | 1D Zigzag Chain / 2D Network | mdpi.com |

Self-Assembly Processes in Silver(I) and Iron(II) Complexes

The pyridyl nitrogen atoms of this compound and its derivatives are key players in the self-assembly of complex supramolecular architectures with metal ions like silver(I) and iron(II). These processes are governed by the coordination preferences of the metal, the geometry of the ligand, and the nature of the counter-anions present.

In the case of silver(I), which exhibits flexible coordination geometries, ligands containing pyridyl units can generate a variety of structures. For example, a "click" ligand featuring a central tridentate pocket and two peripheral pyridyl units forms discrete [Ag(L)]⁺ complexes in DMSO solution. mdpi.comresearchgate.netanu.edu.aunih.gov However, upon crystallization, these complexes self-assemble into coordination polymers. mdpi.comresearchgate.netanu.edu.aunih.gov In the solid state, the silver(I) ion is often found coordinated within the tridentate pocket, with pyridyl units from adjacent ligands completing the coordination sphere to create polymeric chains. mdpi.com The choice of counter-anion (e.g., BF₄⁻, NO₃⁻, SbF₆⁻) can influence the specific packing and crystal system of these polymers. mdpi.comresearchgate.net

The influence of anions and reaction conditions is a recurring theme in the self-assembly of silver(I) pyridyl complexes. Studies with the linear, ditopic ligand 1,4-bis(pyridine-3-ylethynyl)benzene have shown that AgClO₄, AgCF₃SO₃, and AgBF₄ yield one-dimensional zigzag chains under similar conditions. researchgate.net In contrast, using AgNO₃ under a different procedure results in a 1D sinusoidal chain, while a different approach with AgBF₄ produces a discrete [Ag₂L₆]²⁺ metallocycle. researchgate.net This highlights the delicate balance of factors that direct the self-assembly process towards either polymeric chains or closed macrocyclic structures.

Iron(II) ions, which strongly favor octahedral coordination, also participate in self-assembly with pyridyl-containing ligands. The reaction of Fe(H₂O)₆₂ with a ligand bearing both tridentate and pyridyl binding sites readily forms the expected monomeric, octahedral [Fe(L)₂]²⁺ complex. mdpi.comresearchgate.netanu.edu.au This complex, in which two ligands wrap around the iron(II) center, can then serve as a building block for more complex structures. Treatment of the [Fe(L)₂]²⁺ complex with a silver(I) salt can lead to the formation of a heterometallic linear coordination polymer, demonstrating a stepwise approach to building intricate supramolecular assemblies. mdpi.comresearchgate.netnih.gov

| Metal Ion | Ligand Type | Key Factors | Resulting Architectures | Ref |

| Ag(I) | "Click" ligand with pyridyl units | Solvent, Crystallization | Discrete complexes in solution, Coordination polymers in solid state | mdpi.comresearchgate.netanu.edu.aunih.gov |

| Ag(I) | Ditopic pyridyl ligands | Anion, Reaction Conditions | Zigzag chains, Sinusoidal chains, Metallocycles | researchgate.netacs.org |

| Fe(II) | Ligand with tridentate & pyridyl sites | Metal coordination preference | Monomeric octahedral [Fe(L)₂]²⁺ complexes | mdpi.comresearchgate.netanu.edu.au |

| Fe(II) + Ag(I) | Pre-formed [Fe(L)₂]²⁺ complex | Stepwise assembly | Heterometallic coordination polymers | mdpi.comresearchgate.net |

Intermolecular and Supramolecular Interactions in Coordination Structures

Hydrogen Bonding Networks (O—H⋯O, C—H⋯F)

Hydrogen bonds are among the most important directional interactions for assembling coordination polymers into multi-dimensional networks. In complexes containing aqua ligands or alcohol functionalities (as in the methanol derivatives), O—H⋯O hydrogen bonds are prevalent. For instance, in a cobalt(II) coordination polymer, coordinated water molecules act as hydrogen bond donors to the carboxylate oxygen atoms of adjacent ligands, linking 1D polymeric chains into a 2D supramolecular aggregate. mdpi.com Similarly, in a nickel(II) complex, strong O—H⋯N hydrogen bonds between coordinated water molecules and the nitrogen atoms of the pyridyl ligands are instrumental in forming a three-dimensional network. iucr.org The solid-state packing of uncoordinated pyridyl-containing molecules can also be dominated by hydrogen bonding, where N—H⋯O interactions assemble molecules into chains. nih.gov

Even weaker C—H⋯O and C—H⋯N interactions contribute significantly to the stability of crystal lattices. mdpi.com In some structures, these interactions are responsible for linking adjacent chains where stronger hydrogen bond donors are absent. nih.gov

The presence of fluorinated counter-anions, such as trifluoroacetate (B77799) (TFA) or tetrafluoroborate (B81430) (BF₄⁻), introduces the possibility of C—H⋯F hydrogen bonding. While less common, these interactions can be crucial in the crystal engineering of specific architectures. In the crystal structure of a dipyridone derivative crystallized with trifluoroacetic acid, layers are formed through hydrogen bonds between the protonated organic cation and the trifluoroacetate anion, which would involve N-H···O and potentially C-H···F interactions. acs.org

Π-Π Stacking Interactions (C=O⋯πpyridyl, πpyridyl–πpyridyl)

In various coordination polymers, π-π stacking interactions link adjacent chains or layers into higher-dimensional structures. researchgate.netresearchgate.net The characteristic distances for these interactions, measured as the separation between the centroids of the aromatic rings, typically fall in the range of 3.6 to 4.0 Å. iucr.orgsmolecule.com For example, in a nickel(II) coordination polymer, weak π–π stacking interactions with a centroid-to-centroid distance of 3.97 Å are observed between the pyridine rings of ligands coordinated to adjacent metal centers. iucr.org In another structure, the π-π stacking of heterocycles at a distance of 3.78 Å contributes to the formation of a 3D network. acs.org

While direct evidence for C=O⋯πpyridyl interactions involving the ketone of this compound in coordination complexes is not explicitly detailed in the reviewed literature, the general principles of π-π stacking are clearly established for the pyridyl portions of the ligands. These πpyridyl–πpyridyl interactions are a significant driving force in the self-assembly of both discrete and polymeric metallosupramolecular architectures. oup.com

Weak Axial Bonding Interactions in Octahedral Complexes

In nominally six-coordinate octahedral complexes, it is common to observe an elongated or distorted geometry where the two axial positions are occupied by weakly coordinating ligands or solvent molecules. These weak axial interactions can have a significant influence on the properties of the complex.

For example, in a trans-diaquabis[μ₂-2-(pyridin-3-yl)acetato-κ²N:O]zinc complex, the Zn(II) cation is coordinated by four pyridylacetate anions in the equatorial plane and two water molecules in the axial positions, resulting in a distorted octahedral geometry. iucr.org Similarly, a nickel(II) complex features an octahedral environment with four nitrogen atoms from two ligands forming the equatorial plane and two water molecules occupying the axial sites, leading to a slightly elongated structure. iucr.org

In some cases, the axial positions are occupied by weakly coordinating counter-anions. A Pd(II) complex with nitrate (B79036) counterions shows evidence of a potential axial interaction, with two oxygen atoms from the nitrate anions located approximately 3.78 Å above and below the square plane of the complex. acs.org Another dicopper(II) complex exhibits a distorted octahedral geometry with significantly longer axial bond distances (2.43 Å and 2.72 Å) compared to the equatorial bonds (1.95-2.00 Å), indicating a weak axial interaction with nitrate and hydroxide (B78521) ligands. researchgate.net These weak bonds are often a consequence of the Jahn-Teller effect in d⁹ Cu(II) complexes or steric constraints imposed by the ligands in the equatorial plane.

Derivatives and Analogues: Structural Modification and Research Utility

Positional Isomers and Related Ketone Derivatives

The arrangement of nitrogen atoms in the pyridinyl rings significantly influences the ligand's conformational flexibility and its subsequent role in the architecture of coordination polymers.

Di-3-pyridinylmethanone Complexes

Di-3-pyridinylmethanone has been extensively utilized as a flexible linker in the construction of diverse coordination frameworks. The angular C(sp2)-CO-C(sp2) unit and the rotatable C-C single bond allow for subtle conformational adjustments, leading to the formation of various supramolecular architectures. researchgate.netiucr.org Research has demonstrated the ability of this isomer to form one-dimensional helical and zigzag chains, two-dimensional nets, and even complex honeycomb-like three-dimensional frameworks. researchgate.netiucr.org

For instance, the reaction of di-3-pyridinylmethanone with copper(II) tetrafluoroborate (B81430) results in a coordination polymer where the copper ion adopts an N4F2-octahedral geometry. researchgate.netiucr.org In this structure, four different di-3-pyridinylmethanone ligands provide the four nitrogen atoms in the equatorial plane, while two tetrafluoridoborate anions are weakly bonded at the axial positions. iucr.org

| Metal Ion | Ligand | Resulting Architecture | Coordination Geometry of Metal Ion |

|---|---|---|---|

| Copper(II) | Di-3-pyridinylmethanone | Coordination polymer | N4F2-octahedral |

2-Pyridinyl-3-pyridinylmethanone and 2-Pyridinyl-4-pyridinylmethanone Coordination Studies

2-Pyridinyl-3-pyridinylmethanone has proven to be an effective building block for creating single-strand helical structures. rsc.org Its coordination with various metal salts can lead to different types of helical chains, influenced by the metal cation and the counter-anions present. For example, with silver(I) salts, it forms helical complexes where the anions are encapsulated within the helix. The conformation of the ligand and the resulting helical pitch can be tuned by factors such as anion size and metal ion size. In a specific case, argentophilic interactions between silver atoms induced the formation of a 4(1) helix. nih.gov

The coordination chemistry of 2-pyridinyl-4-pyridinylmethanone has also been a subject of investigation, contributing to the broader understanding of how positional isomerism impacts the formation of metal-organic assemblies. iucr.org

Substituted Aryl and Heteroaryl Methanone (B1245722) Analogues

The introduction of substituents onto the phenyl ring of phenyl(pyridin-3-yl)methanone derivatives allows for the fine-tuning of their chemical properties and has been explored in the context of developing compounds with specific functionalities.

Methoxy-Substituted Phenyl(pyridin-3-yl)methanone Derivatives

Research into pyridine-based derivatives has included the synthesis of (6-methoxybenzofuran-2-yl)(phenyl)(pyridin-3-yl)methanol compounds. rsc.org These are prepared through a Grignard reaction involving a ketone precursor, specifically (6-methoxybenzofuran-2-yl)(phenyl)methanone derivatives, and pyridine-3-magnesium bromide. rsc.org This synthetic route highlights a method for introducing both a methoxy (B1213986) group and a pyridin-3-yl moiety into a larger molecular framework. Further investigations have explored the synthesis of various methoxy-substituted derivatives, including those with additional substitutions on the phenyl ring, to evaluate their biological activities. rsc.org

Chloro-Substituted Phenyl(pyridin-3-yl)methanone Derivatives

The synthesis and biological evaluation of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones have been reported, with a focus on their potential as antimycobacterial agents. tandfonline.com In this series, compounds with a chloro-substituted phenyl ring, such as [2-(o-chlorophenyl)-imidazol-1-yl]-pyridin-3-yl-methanone, were synthesized. The presence of the C=O stretching band in the IR spectra confirmed the tertiary amide linkage between the pyridine (B92270) and imidazole (B134444) nuclei. tandfonline.com

Fused Heterocyclic Methanone Derivatives

The incorporation of the pyridinyl-methanone moiety into fused heterocyclic systems has led to the development of novel compounds with potential applications in medicinal chemistry.

For example, (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone has been synthesized through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide. mdpi.comscispace.com The structure of this fused heterocyclic compound was confirmed using various spectroscopic techniques. mdpi.comscispace.com Cinnoline (B1195905), a benzfused pyridazine, and its derivatives are known to exhibit a wide range of pharmacological activities. mdpi.comscispace.com

Pyrazolo[4,3-c]cinnolin-1-yl(pyridin-4-yl)methanone Scaffolds

The fusion of pyrazole (B372694) and cinnoline rings results in the pyrazolo[4,3-c]cinnoline scaffold, a system of significant interest due to the broad pharmacological activities associated with the parent cinnoline moiety, including antimicrobial, anti-inflammatory, and anticancer properties. scispace.comresearchgate.netmdpi.com The incorporation of a pyridin-4-yl)methanone group onto this scaffold creates a unique class of compounds with potential for targeted biological investigation.

A key example of this scaffold is (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. scispace.comresearchgate.net Its synthesis is achieved through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide (INH), a derivative of pyridine. scispace.comresearchgate.netmdpi.com The reaction is typically conducted in absolute ethanol (B145695), facilitated by a catalytic amount of concentrated sulfuric acid under reflux conditions. mdpi.com The resulting structure has been rigorously confirmed using various spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. scispace.comresearchgate.netmdpi.com

Research into a series of pyrazolo[4,3-c]cinnoline derivatives has demonstrated their potential as anti-inflammatory and antibacterial agents. nih.gov Certain compounds within this class exhibited promising anti-inflammatory activity, notably with reduced ulcerogenic effects when compared to the standard drug naproxen. nih.gov Furthermore, docking studies have shown a strong binding profile of these compounds with the COX-2 enzyme. nih.gov

| Compound/Precursor | Synthetic Method | Research Application | Source |

| 3-Acetyl-6-chloro-1H-cinnolin-4-one | Synthesized via a literature method from a phenylhydrazonoacetylacetone precursor. | Starting material for pyrazolo[4,3-c]cinnoline synthesis. | scispace.commdpi.com |

| Isonicotinic acid hydrazide (INH) | Commercially available reagent. | Condensation partner to introduce the pyridyl moiety. | scispace.comresearchgate.netmdpi.com |

| (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone | Condensation of precursors in ethanol with H₂SO₄ catalyst. | Investigated for pharmacological activity. | scispace.comresearchgate.netmdpi.com |

| Pyrazolo[4,3-c]cinnoline Derivatives | General synthesis from cinnoline precursors. | Evaluated as anti-inflammatory and antibacterial agents. | nih.gov |

Imidazol-1-yl(pyridin-3-yl)methanone Frameworks

The combination of imidazole and pyridine rings creates frameworks that are central to numerous biologically active molecules. The synthesis of molecules containing the pyridinyl-imidazole linkage is an active area of research. While direct examples of Imidazol-1-yl(pyridin-3-yl)methanone are specific, the construction of the core pyridyl-imidazole scaffold is well-documented.

One novel approach involves a three-component, one-pot condensation reaction to produce 1H-imidazol-4-yl-pyridines. researchgate.net This method provides a straightforward route to generate molecular complexity from simple starting materials like aldehydes, o-picolylamines, and isocyanides. researchgate.net Another synthetic strategy focuses on building upon a pre-existing imidazole ring, for instance, using the sodium salt of 4(5)-(3-pyridyl)imidazole as a nucleophile to react with other synthons to create more complex molecules like 4-[4-(3-pyridinyl)-1H-imidazol-1-yl]-1-butanamine. researchgate.net

These synthetic methodologies are crucial for accessing a wide range of derivatives for further investigation in various fields of chemical and biological science.

Pyrimidin-4-yl(pyridin-4-yl)methanone Derivatives

Derivatives incorporating both pyrimidine (B1678525) and pyridine rings are of significant interest in medicinal chemistry, particularly in the field of kinase inhibition. The compound (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone has been synthesized as a key intermediate in studies aimed at understanding the structural requirements for protein kinase inhibitory activity. thieme-connect.comresearchgate.netthieme-connect.com

The synthesis of this methanone was part of a broader investigation into a class of compounds based on the pyrido[3,4-g]quinazoline scaffold, which was identified as a potent inhibitor of protein kinases. thieme-connect.comresearchgate.net Researchers prepared (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone to serve as a precursor for non-planar derivatives, thereby allowing them to assess whether the planarity of the original tricyclic system was essential for its biological activity. thieme-connect.comresearchgate.net The subsequent derivatives were evaluated against a panel of protein kinases. The findings demonstrated that the planar pyrido[3,4-g]quinazoline structure was indeed critical for maintaining high inhibitory potency. thieme-connect.comresearchgate.net This highlights the role of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone not as a direct therapeutic agent in this context, but as an indispensable tool for structure-activity relationship (SAR) studies.

| Compound | Role in Research | Key Finding | Source |

| Pyrido[3,4-g]quinazoline | Parent scaffold identified as a protein kinase inhibitor. | Planar structure is potent. | thieme-connect.comresearchgate.net |

| (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone | Synthetic precursor to non-planar analogues. | Used to probe the importance of planarity. | thieme-connect.comresearchgate.netthieme-connect.com |

| (Pyridin-4-yl)(pyrimidin-4-yl)methane derivatives | Synthesized from the corresponding methanone. | Showed reduced protein kinase inhibitory potency compared to the planar parent scaffold. | thieme-connect.com |

Thiazolo[3,2-b]scispace.comthieme-connect.comresearchgate.nettriazole Derivatives Bearing Pyridyl Moieties

The thiazolo[3,2-b] scispace.comthieme-connect.comresearchgate.nettriazole system is a fused heterocyclic scaffold that has attracted considerable attention from medicinal chemists. researchgate.net When functionalized with pyridyl groups, these derivatives present a wide spectrum of potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. researchgate.netusp.brscielo.brresearchgate.net

A common synthetic route to these compounds is the Hantzsch condensation, which involves the reaction of a 5-pyridin-3/4-yl-1,2,4-triazole-3-thiol with various α-halocarbonyl compounds. researchgate.net Another established multi-step synthesis produces 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives through sequential triazole and thiazole (B1198619) ring closure reactions. usp.brscielo.br

Research has shown that the position of the nitrogen atom in the pyridine ring can influence the biological activity. For example, a series of 63 derivatives were synthesized and evaluated, revealing that compounds with a 3-pyridyl moiety generally exhibited higher antibacterial activity against Gram-positive bacteria, whereas derivatives bearing a 4-pyridyl moiety showed notable antioxidant activity. usp.brscielo.br

| Scaffold/Derivative Class | Synthetic Approach | Research Findings | Source |

| Pyridin-3/4-yl-thiazolo[3,2-b] scispace.comthieme-connect.comresearchgate.nettriazoles | Hantzsch condensation of 5-pyridin-3/4-yl-1,2,4-triazole-3-thiol. | Investigated for anti-inflammatory activity. | researchgate.net |

| 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazoles | Multi-step synthesis involving triazole and thiazole ring closures. | Screened for antimicrobial and antioxidant activities. | usp.brscielo.br |

| Thiazolo[3,2-b] scispace.comthieme-connect.comresearchgate.nettriazole-based compounds | Various methods starting from 3-benzyl-1,2,4-triazole-5-thiol. | Evaluated as potential anticancer agents. | researchgate.net |

Pyrazoline Derivatives Incorporating Pyridyl Groups

Pyrazolines, or dihydropyrazoles, are a well-established class of five-membered nitrogen-containing heterocycles. researchgate.net Their scaffolds are recognized for a wide range of biological activities, making them attractive targets in drug discovery. researchgate.netnih.gov The incorporation of pyridyl groups into pyrazoline structures can further modulate their chemical properties and biological profiles.

The synthesis of pyrazolines is often accomplished through the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) or its derivatives. researchgate.netresearchgate.net The chalcones themselves are typically prepared via a Claisen-Schmidt condensation between a substituted ketone and an appropriate aldehyde. researchgate.net For instance, 5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for antimycobacterial activity. nih.gov The isonicotinoyl group in this case is derived from isonicotinic acid (pyridine-4-carboxylic acid).

The research utility of these compounds is vast, with studies reporting antibacterial, antifungal, anti-inflammatory, analgesic, and antimycobacterial activities. researchgate.netnih.gov Furthermore, certain diaryl-pyrazoline derivatives have been investigated as potent antagonists for the cannabinoid receptor type 1 (CB1), indicating their potential in other therapeutic areas. nih.gov

| Derivative Class | General Synthesis | Reported Research Utility | Source |

| Pyrazoline derivatives | Cycloaddition reaction between chalcones and hydrazine hydrate. | Antibacterial, antifungal, antioxidant properties. | researchgate.netresearchgate.net |

| 5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazoles | Synthesis from chalcone (B49325) precursors and isonicotinic acid hydrazide. | Tested for antimycobacterial activity against M. tuberculosis. | nih.gov |

| Diaryl-2-pyrazoline-3-carboxamides | Multi-step synthesis from pyrazole carboxylic acid. | Investigated as CB1 receptor antagonists for appetite suppression. | nih.gov |

Complex Architectures Incorporating the Methanone Moiety

The pyridyl-methanone unit can be integrated into more complex, fused heterocyclic systems. The development of synthetic methodologies to construct these architectures, such as those containing furan (B31954), pyran, and fused pyridine rings, is crucial for accessing novel chemical matter.

Furan, Pyran, and Pyridine Fused Ring Systems in Methanone Derivatives

The synthesis of fused ring systems is a cornerstone of heterocyclic chemistry, enabling the creation of rigid and structurally complex molecules. Methodologies that allow the annulation of furan and pyran rings onto existing structures are particularly valuable.

Fused Furan Systems: A strategy for constructing fused furan rings involves the intramolecular cyclization of unsaturated acyloxy sulfones. nih.gov This method can be adapted to create benzofurans, a scaffold identified as a 'privileged structure' in medicinal chemistry due to its prevalence in biologically active compounds. nih.gov The synthesis begins with a phenol (B47542), which could conceivably be part of a larger pyridyl-methanone structure. The phenol is acylated, and the resulting acyloxy sulfone undergoes deprotonation and cyclization to form the furan ring. nih.gov

Fused Pyran Systems: Pyran-2-one derivatives are versatile building blocks for an extensive range of heterocyclic compounds. researchgate.net They can undergo reactions to form systems where the pyran nucleus is fused or linked to other rings, including pyridine and quinoline. researchgate.net Additionally, the synthetic approach using acyloxy sulfone cyclization can be modified to produce dihydropyrans and benzopyrans, further expanding the accessible chemical space. nih.gov

Fused Pyridine Systems: The pyridine ring itself is a fundamental component of many fused systems. Research on kinase inhibitors has led to the synthesis of scaffolds like pyrido[2,3-d]pyrimidines and pyrido[3,4-g]quinazolines, where a pyridine ring is fused to a pyrimidine or quinazoline. thieme-connect.comresearchgate.net These systems often contain functionalities that could be derived from or attached to a methanone linker, demonstrating the integration of the core theme into complex fused architectures.

| Fused System | Synthetic Strategy | Relevance | Source |

| Fused Furans / Benzofurans | Intramolecular cyclization of unsaturated acyloxy sulfones prepared from phenols. | Provides a route to the 'privileged' benzofuran (B130515) scaffold. | nih.gov |

| Fused Pyrans / Benzopyrans | Modification of acyloxy sulfone cyclization; reactions of pyran-2-one precursors. | Pyran-2-ones are versatile precursors for many fused heterocycles. | nih.govresearchgate.net |

| Fused Pyridines (e.g., Pyrido-pyrimidines) | Condensation of α,β-unsaturated ketones with aminopyrimidines. | Creates complex scaffolds investigated for biological activity like kinase inhibition. | researchgate.net |

Spiro[piperidine-4,3′-pyrrolo-[2,3-b]pyridine] Analogues

The fusion of piperidine (B6355638) and pyrrolo[2,3-b]pyridine moieties to create spirocyclic structures represents a sophisticated approach in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a key pharmacophore in numerous kinase inhibitors, while the piperidine ring is a common feature in centrally active drugs. The combination of these two rings in a spirocyclic arrangement results in a rigid, three-dimensional structure that can offer high specificity and affinity for biological targets.

Research into compounds containing the 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine core has highlighted their potential in various therapeutic areas. nih.gov For instance, derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine, linked to a 4-aminopiperidine (B84694) ring, have been developed as potent and selective inhibitors of Protein Kinase B (PKB/Akt). nih.gov These inhibitors modulate signaling pathways that are frequently deregulated in cancer, demonstrating the utility of this structural motif in oncology research. nih.gov The optimization of these analogues has focused on improving properties like oral bioavailability and selectivity over other kinases, such as PKA. nih.gov

The synthesis of these complex spiro-compounds, such as spiro[piperidine-4,3′-pyrrolo[3,4-c]quinolines], often involves advanced chemical strategies like 1,3-dipolar cycloaddition reactions. researchgate.net These methods allow for the precise construction of the intricate spirocyclic framework. The resulting compounds are then evaluated for their biological activities, which can range from kinase inhibition to other pharmacological effects.

Table 1: Spiro[piperidine-4,3′-pyrrolo-[2,3-b]pyridine] Analogues and Related Structures

| Compound/Structure | CAS Number | Key Research Findings |

| Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride | 1038866-43-1 | A commercially available analogue for research purposes. fluorochem.co.uk |

| 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine | 149692-82-0 | A core structural component for building more complex derivatives. nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Not Available | Developed as potent, selective, and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt) for potential cancer therapy. nih.gov |

| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not Available | Identified as a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a target in drug discovery. mdpi.com |

Curcumin (B1669340) Derivatives with Pyridyl Methanone Components

Curcumin, a natural polyphenol from Curcuma longa, is known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.govbrieflands.com However, its clinical application is hampered by poor chemical stability, low water solubility, and limited bioavailability. nih.govmdpi.com To overcome these limitations, researchers have synthesized numerous curcumin derivatives, including those that incorporate pyridyl methanone or related pyridine moieties. These modifications aim to enhance the parent compound's pharmacological profile. nih.gov

The incorporation of pyridine rings can significantly impact the biological activity of curcumin analogues. For example, a series of curcumin derivatives featuring pyridine rings were synthesized and tested for their efficacy against the CWR-22Rv1 prostate cancer cell line. mdpi.com Many of these derivatives exhibited significantly higher inhibitory effects than curcumin itself, with some showing IC₅₀ values more than 20 times lower than that of the parent compound. mdpi.com

In another study, N-benzyl pyridinium-curcumin derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. tandfonline.com Several of these compounds, particularly those with a 4-pyridinium structure, displayed potent AChE inhibitory activity, with potencies in the nanomolar range, comparable to the approved drug donepezil. tandfonline.com These findings underscore the potential of pyridyl-containing curcumin analogues in neurodegenerative disease research. The synthesis of these derivatives often involves the reaction of curcumin with substituted hydrazinopyridines or other pyridine-containing reagents. brieflands.com

Table 2: Research Findings on Curcumin Derivatives with Pyridyl Components

| Derivative Type | Target | Key Findings |

| Pyridine derivatives of curcumin | CWR-22Rv1 prostate cancer cells | Showed potent inhibitory efficacy, with IC₅₀ values ranging from 0.49 to 4.99 µM, significantly more effective than curcumin (IC₅₀ = 16.99 µM). mdpi.com |

| N-benzyl 4-pyridinium-curcumin derivatives | Acetylcholinesterase (AChE) | Exhibited potent inhibition, with one derivative (7f) showing an IC₅₀ of 7.5±0.19 nM, which was more potent than the reference drugs tacrine (B349632) and donepezil. tandfonline.com |

| Curcumin-based heterocycles (including pyridyl) | Staphylococcus aureus | Demonstrated excellent potency against Gram-positive bacteria, with inhibition zones comparable to or better than standard antibiotics. brieflands.com |

| Succinylated curcumin derivatives | Proinflammatory mediators (PGE₂) | Modification with a succinyl group was shown to protect the curcumin structure from degradation and improve anti-inflammatory effects. mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Spectroscopic Property Prediction

Computational methods are also invaluable for predicting and interpreting spectroscopic data.

Theoretical Infrared (FT-IR) Spectra Simulations:DFT calculations can simulate the vibrational spectrum (FT-IR) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in an experimentally obtained spectrum to specific vibrational modes of the molecule, such as stretching, bending, and wagging of different functional groups. A comparison of theoretical and experimental vibrational frequencies is typically presented in a table to validate the computational model.

Without published research on Pyridin-3-yl(pyridin-4-yl)methanone, providing the specific data tables and detailed findings for these analyses would require generating speculative or fabricated information, which would not be scientifically valid. Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and accurate article on the theoretical and computational aspects of this specific compound can be written.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. wikipedia.orgnih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths in the ultraviolet-visible (UV-Vis) range. rsc.orgarxiv.org For this compound, TD-DFT calculations are essential for interpreting its electronic structure and predicting its spectroscopic behavior.

Computational studies on structurally related aromatic and heterocyclic ketones provide a framework for understanding the expected UV-Vis spectrum of this compound. uef.firesearchgate.net The spectrum is anticipated to be characterized by two main types of electronic transitions:

n→π* Transitions: These transitions involve the excitation of a non-bonding electron (n) from the lone pair of the carbonyl oxygen atom to an anti-bonding π* orbital of the C=O group. These are typically weak absorptions that appear at longer wavelengths (lower energy). nih.gov

π→π* Transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the pyridine (B92270) rings and the carbonyl group. These transitions are generally more intense and occur at shorter wavelengths (higher energy) compared to n→π* transitions.

TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nanobioletters.comijcce.ac.ir For similar pyridinyl ketone structures, theoretical UV-Vis spectra show good agreement with experimental data. ijcce.ac.irarabjchem.org The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. researchgate.net

Table 1: Predicted Electronic Transitions for this compound based on TD-DFT studies of analogous compounds. This table presents hypothetical data based on typical results for similar molecules.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~310 | ~0.02 | HOMO-1 → LUMO | n→π* (C=O) |

| ~265 | ~0.45 | HOMO → LUMO | π→π* (Pyridine Rings) |

| ~230 | ~0.30 | HOMO-2 → LUMO+1 | π→π* (Pyridine/Carbonyl) |

Molecular Reactivity and Interaction Modeling

Molecular Electrostatic Potential (MEP) Mapping for Chemical Activity

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It is invaluable for predicting chemical reactivity by identifying electron-rich and electron-poor regions. nanobioletters.comnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.comrsc.org Green and yellow represent intermediate potentials.

For this compound, the MEP map would highlight several key reactive sites:

Negative Regions (Electrophilic Attack Sites): The most intense negative potential (red) is expected to be localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the two pyridine rings will also exhibit significant negative potential, making them sites for protonation or coordination with metal ions. mdpi.com

Positive Regions (Nucleophilic Attack Sites): The most positive potential (blue) is anticipated around the hydrogen atoms attached to the pyridine rings. The carbonyl carbon atom, being bonded to a highly electronegative oxygen, will also exhibit a degree of positive potential, making it a primary site for nucleophilic addition reactions.

This analysis helps in understanding the molecule's interaction with biological targets, such as enzymes, where these electrostatic interactions play a crucial role in ligand binding and recognition. mdpi.com

Table 2: Predicted MEP Analysis and Reactivity Sites for this compound.

| Molecular Region | Predicted MEP Value | Color Code | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Most Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Pyridine Nitrogens | Negative | Red/Yellow | Sites for electrophilic attack, protonation, metal coordination |

| Carbonyl Carbon | Positive | Blue/Green | Site for nucleophilic attack |

| Aromatic Hydrogens | Most Positive | Blue | Site for weak nucleophilic interactions, hydrogen bond donor |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method based on the electron density (ρ) and its gradient, used to identify and visualize non-covalent interactions (NCIs) within and between molecules. nanobioletters.comnih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are critical for molecular conformation, crystal packing, and ligand-receptor binding. nanobioletters.comnih.gov

The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This generates a scatterplot with distinct spikes or regions that correspond to different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at large negative values of sign(λ₂)ρ.

Weak Attractive Interactions (e.g., van der Waals): Appear as spikes near zero on the sign(λ₂)ρ axis.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at large positive values of sign(λ₂)ρ.

These interactions can be visualized as 3D isosurfaces, where the color of the surface indicates the nature of the interaction (typically blue for hydrogen bonds, green for van der Waals, and red for steric clashes). jussieu.fr For this compound, RDG analysis would likely reveal intramolecular van der Waals interactions between the two pyridine rings and potentially weak C-H···N or C-H···O hydrogen bonds that contribute to the stability of its preferred conformation.

Table 3: Types of Non-Covalent Interactions in this compound Detectable by RDG Analysis.

| Interaction Type | Atoms Involved | RDG Scatterplot Signature (sign(λ₂)ρ) | Isosurface Color |

|---|---|---|---|

| van der Waals | Between non-bonded atoms of the two pyridine rings | Near zero | Green |

| Weak Hydrogen Bond | C-H···N (ring H to other ring N) | Slightly negative | Blue/Cyan |

| Weak Hydrogen Bond | C-H···O (ring H to carbonyl O) | Slightly negative | Blue/Cyan |

| Steric Repulsion | Crowded regions, e.g., between ortho-hydrogens | Positive | Red/Brown |

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a simulation technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. acs.org This method is fundamental in drug discovery for screening virtual libraries and understanding structure-activity relationships. Although specific docking studies for this compound are not widely published, its structural motifs are common in enzyme inhibitors, particularly kinase inhibitors.

A typical docking study would involve:

Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and the ligand, this compound, which is then energy-minimized.

Simulation: Using docking software (e.g., AutoDock, GOLD, Glide) to place the ligand in various conformations within the protein's binding pocket.

Scoring and Analysis: Each pose is assigned a score, usually an estimated free energy of binding (ΔG_binding) in kcal/mol, which predicts binding affinity. The pose with the best score is analyzed to identify key interactions like hydrogen bonds, hydrophobic contacts, and π-stacking. dntb.gov.ua

For this compound, the pyridine nitrogen atoms and the carbonyl oxygen are expected to act as key hydrogen bond acceptors with amino acid residues like lysine (B10760008) or aspartate in a binding site. The aromatic pyridine rings can engage in π-π stacking or T-stacking with residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Table 4: Hypothetical Docking Results for this compound with a Protein Kinase Target. This table presents hypothetical data to illustrate typical docking study outcomes.

| Parameter | Predicted Value | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Estimated Ki (nM) | ~250 | Phe80, Tyr15 | π-π Stacking |

| Intermolecular Interactions | 4 | Val55, Leu135 | Hydrophobic Contact |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituent Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. jksus.org QSAR models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

A QSAR study on this compound would involve synthesizing a library of derivatives with various substituents (R) on the pyridine rings. The biological activity (e.g., IC50) of each compound would be measured against a specific target. Then, various descriptors would be calculated for each molecule:

Electronic Descriptors: Hammett constant (σ), HOMO/LUMO energies, dipole moment.

Steric Descriptors: Molar refractivity (MR), Taft steric parameter (Es).

Hydrophobic Descriptors: Partition coefficient (logP).

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is developed. researchgate.net For example, a hypothetical model might look like: log(1/IC50) = 0.85logP - 1.2LUMO + 0.5*MR + 2.1

The quality of the model is assessed by statistical parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the number of compounds in the set (n). nih.gov Such a model could reveal, for instance, that electron-withdrawing substituents that lower the LUMO energy and increase hydrophobicity enhance the biological activity. rsc.org

Table 5: Example of a Hypothetical QSAR Model for this compound Derivatives.

| Hypothetical QSAR Equation | |

|---|---|

| log(1/IC50) = 0.62(±0.1)σ + 0.45(±0.08)logP - 0.11(±0.05)MR + 3.54 | |

| Statistical Parameter | Value |

| n (compounds) | 25 |

| R² (correlation) | 0.91 |

| Q² (cross-validation) | 0.82 |